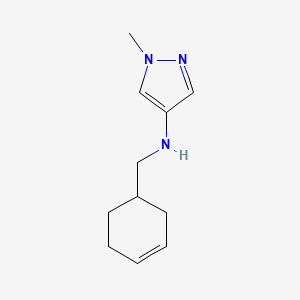
5,7-Dimethyl-1H-indazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethyl-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of two methyl groups at the 5 and 7 positions and an aldehyde group at the 3 position of the indazole ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-1H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . For this compound, the starting materials would include a suitably substituted phenylhydrazine and a corresponding aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis or other cyclization methods to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dimethyl-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups and the aldehyde group can participate in electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern
Major Products Formed
Oxidation: 5,7-Dimethyl-1H-indazole-3-carboxylic acid
Reduction: 5,7-Dimethyl-1H-indazole-3-methanol
Substitution: Various substituted indazole derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
5,7-Dimethyl-1H-indazole-3-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5,7-Dimethyl-1H-indazole-3-carbaldehyde depends on its specific application. In biological systems, indazole derivatives often interact with enzymes and receptors, modulating their activity. For example, some indazole derivatives inhibit protein kinases, which play a crucial role in cell signaling pathways . The aldehyde group can also form covalent bonds with nucleophilic sites in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7-Dimethyl-1H-indole-3-carbaldehyde: Another indole derivative with similar structural features but different biological activities.
7-Nitroindazole: Known for its neuroprotective properties and inhibition of nitric oxide synthase.
3-Bromo-7-nitroindazole: Exhibits higher activity compared to 7-nitroindazole.
Uniqueness
5,7-Dimethyl-1H-indazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of two methyl groups at the 5 and 7 positions and an aldehyde group at the 3 position allows for diverse chemical modifications and interactions with biological targets.
Eigenschaften
Molekularformel |
C10H10N2O |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
5,7-dimethyl-2H-indazole-3-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-6-3-7(2)10-8(4-6)9(5-13)11-12-10/h3-5H,1-2H3,(H,11,12) |
InChI-Schlüssel |
PZKJRMIUMONCIB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(NN=C2C(=C1)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-2-propylimidazo[1,2-a]pyridine](/img/structure/B13310255.png)
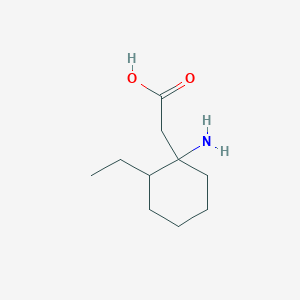
![2-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13310261.png)

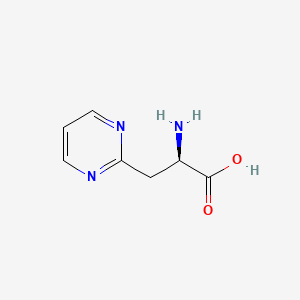
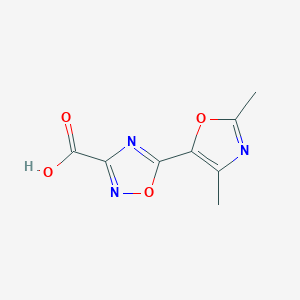
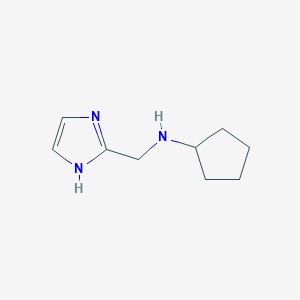


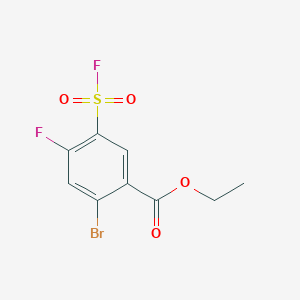
![3-[(1-Aminopropan-2-yl)oxy]butan-2-ol](/img/structure/B13310299.png)
